An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)
An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,1,2,2-pentafluoropropane (HFC-245cb), a fluorinated propane (B168953) derivative of interest in various chemical applications. The document details the primary synthetic pathways, including the hydrofluorination of halogenated propene precursors, and explores purification methodologies crucial for obtaining high-purity HFC-245cb, with a focus on extractive distillation for separating close-boiling isomers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by providing detailed experimental protocols, quantitative data, and visual representations of the key processes.
Introduction
1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. Its unique physical and chemical properties, stemming from the extensive fluorination of the propane backbone, make it a compound of interest for various specialized applications. While not as common as some other hydrofluorocarbons, its synthesis and purification present unique challenges, particularly due to the formation of close-boiling isomers and byproducts. This guide aims to provide a detailed technical overview of the primary methods for synthesizing and purifying HFC-245cb to a high degree of purity.
Synthesis of 1,1,1,2,2-Pentafluoropropane
The most prevalent method for the synthesis of HFC-245cb involves the hydrofluorination of a chlorinated and fluorinated propene precursor. This process can be carried out in either the gas phase or the liquid phase, with the choice of phase and catalyst significantly influencing the reaction's selectivity and yield.
Gas-Phase Catalytic Fluorination
A prominent gas-phase route to HFC-245cb starts with 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db). This process involves two main steps: dehydrochlorination followed by hydrofluorination[1].
Step 1: Dehydrochlorination of HCFC-243db to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)
The initial step involves the catalytic dehydrochlorination of HCFC-243db to produce the intermediate, HCFO-1233xf.
Step 2: Gas-Phase Catalytic Fluorination of HCFO-1233xf with Hydrogen Fluoride (B91410) (HF)
The resulting HCFO-1233xf is then subjected to gas-phase catalytic fluorination with hydrogen fluoride to yield HFC-245cb[1].
Figure 1: Gas-phase synthesis of HFC-245cb.
A patent describes this process being carried out with a co-feed of air[1]. The reaction conditions for the fluorination step are critical to maximize the yield of HFC-245cb while minimizing the formation of byproducts.
Liquid-Phase Hydrofluorination
Liquid-phase hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is another significant route for HFC-245cb synthesis. This method often employs a Lewis acid catalyst and is frequently associated with the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), where HFC-245cb can be a major byproduct[2].
Figure 2: Liquid-phase synthesis of HFC-245cb.
Experimental Protocol: Liquid-Phase Hydrofluorination of HCFO-1233xf
The following is a generalized experimental protocol based on information from patent literature[2]:
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Materials:
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2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)
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Anhydrous Hydrogen Fluoride (HF)
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Lewis acid catalyst (e.g., Antimony pentachloride, SbCl₅, which is subsequently fluorinated in situ)
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Apparatus:
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A corrosion-resistant (e.g., Hastelloy) liquid-phase reactor equipped with a stirrer, temperature and pressure controls, and inlet and outlet ports.
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Procedure:
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The reactor is charged with the Lewis acid catalyst.
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The reactor is brought to the desired reaction temperature, typically ranging from 30 °C to 200 °C[2].
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HCFO-1233xf and HF are continuously fed into the reactor. The molar ratio of HF to HCFO-1233xf can range from 1:1 to 50:1[3].
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The reaction is maintained at the set temperature and pressure.
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The product stream, containing HFC-245cb, unreacted starting materials, catalyst, and byproducts such as 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), is continuously withdrawn.
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The catalyst activity can be maintained by the periodic or continuous addition of fresh catalyst[2].
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Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Liquid-Phase Reaction Temperature | 30 °C to 200 °C | [2] |
| HF to HCFO-1233xf Molar Ratio | 1:1 to 50:1 | [3] |
| HCFO-1233xf Conversion | > 80% | [2] |
| HFC-245cb Selectivity | < 20% (in processes optimized for HCFC-244bb) | [2] |
Purification of 1,1,1,2,2-Pentafluoropropane
The purification of HFC-245cb is a critical step, as its synthesis often results in a mixture of compounds with very similar boiling points, making separation by conventional distillation challenging.
Extractive Distillation
Extractive distillation is a highly effective method for separating HFC-245cb from close-boiling impurities, particularly (E)-1,3,3,3-tetrafluoropropene ((E)-HFO-1234ze), which has a boiling point very close to that of HFC-245cb[4]. This technique involves introducing a solvent that alters the relative volatilities of the components in the mixture.
Figure 3: Extractive distillation for HFC-245cb purification.
Experimental Protocol: Extractive Distillation
A generalized protocol based on patent information for separating HFC-245cb from (E)-HFO-1234ze is as follows[4]:
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Materials:
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Crude mixture containing HFC-245cb and (E)-HFO-1234ze.
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Extraction solvent (e.g., acetone, carbon tetrachloride, ethanol, dimethyl carbonate)[4].
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Apparatus:
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An extractive distillation column with a sufficient number of theoretical plates.
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A reboiler and a condenser.
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Feed and solvent inlet ports, and product outlets.
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Procedure:
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The crude mixture is fed into the extractive distillation column.
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The extraction solvent is fed into the column at a point above the crude mixture feed.
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The column is operated at a specific temperature and pressure to facilitate the separation. For example, one study was conducted at a liquid phase temperature of 20°C[4].
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If a solvent is used that makes the relative volatility of (E)-HFO-1234ze to HFC-245cb less than 1 (e.g., acetone), HFC-245cb is distilled as the overhead product[4].
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The bottoms product, containing the extraction solvent and the less volatile component, is collected.
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The solvent is then separated from the other component in a subsequent distillation step and can be recycled.
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Quantitative Data for Extractive Distillation
The choice of extraction solvent significantly impacts the relative volatility (α) of (E)-HFO-1234ze to HFC-245cb. A value of α further from 1 indicates easier separation.
| Extraction Solvent | Temperature (°C) | Pressure (MPaG) | Relative Volatility (α) of (E)-HFO-1234ze to HFC-245cb | Reference |
| None | 20 | 0.31 | 1.01 | [4] |
| Acetone | 20 | 0.04 | 0.43 | [4] |
| Dimethyl Carbonate | 20 | 0.05 | 0.59 | [4] |
| Ethanol | 20 | 0.23 | 0.57 | [4] |
| Carbon Tetrachloride | 20 | 0.21 | 0.76 | [4] |
Adsorption
Adsorption is another potential method for the purification of HFC-245cb. This technique utilizes solid adsorbents, such as molecular sieves or activated carbon, to selectively remove impurities from a gas or liquid stream. The effectiveness of this method depends on the pore size of the adsorbent and the molecular dimensions and polarity of the components to be separated. While specific data for HFC-245cb adsorption is limited, the general principles of adsorptive purification are well-established for other fluorocarbons.
General Adsorption Process:
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Adsorption Step: The crude HFC-245cb stream is passed through a bed of adsorbent material. Impurities with a higher affinity for the adsorbent are retained in the bed.
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Regeneration Step: Once the adsorbent bed is saturated with impurities, it can be regenerated. Common regeneration methods include thermal swing adsorption (TSA), where the temperature is increased to desorb the impurities, or pressure swing adsorption (PSA), where the pressure is reduced.
Characterization of 1,1,1,2,2-Pentafluoropropane
The identity and purity of synthesized HFC-245cb are typically confirmed using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. The retention time in the gas chromatogram provides information on the volatility of the components, while the mass spectrum serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of HFC-245cb.
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¹H NMR: The proton NMR spectrum of HFC-245cb is expected to show a signal for the methyl (CH₃) group, which will be split into a triplet of triplets due to coupling with the adjacent fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group will be split by the adjacent -CF₃ group and the methyl protons, while the -CF₃ signal will be split by the adjacent -CF₂- group.
Conclusion
The synthesis and purification of 1,1,1,2,2-pentafluoropropane (HFC-245cb) require careful control of reaction conditions and the application of specialized separation techniques. The hydrofluorination of HCFO-1233xf, either in the gas or liquid phase, represents the most common synthetic approach. Due to the frequent co-production of isomers with close boiling points, extractive distillation is a crucial purification method. This guide has provided a detailed overview of these processes, including experimental considerations and quantitative data, to aid researchers in the successful synthesis and isolation of high-purity HFC-245cb.
References
- 1. Patent Details | Paper Digest [paperdigest.org]
- 2. US9399609B2 - Method for mitigating HFC-245cb formation during HCFO-1233xf hydrofluorination to HCFC-244bb - Google Patents [patents.google.com]
- 3. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
